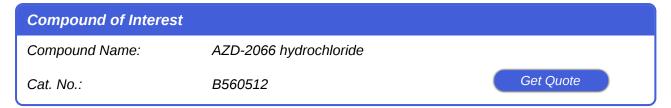


AZD-2066 Hydrochloride: A Technical Guide for Basic Research

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For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AZD-2066 hydrochloride is a selective, orally bioavailable, and central nervous system (CNS) penetrant antagonist of the metabotropic glutamate receptor 5 (mGluR5).[1][2][3] It functions as a negative allosteric modulator (NAM), attenuating the downstream signaling cascades initiated by glutamate binding.[2] Developed by AstraZeneca, AZD-2066 was investigated in clinical trials for neuropathic pain, major depressive disorder (MDD), and gastroesophageal reflux disease (GERD), though its development was ultimately discontinued.[2][4] Despite this, its well-defined pharmacological profile makes it a valuable tool for basic research into the function of mGluR5 in the CNS and the therapeutic potential of its modulation. This guide provides a comprehensive overview of its mechanism, key experimental data, and representative research protocols.

Chemical and Physical Properties

AZD-2066 is a complex heterocyclic molecule. Its fundamental properties are essential for designing and interpreting experiments.



Property[2][5]	Value
IUPAC Name	4-[5-[(1R)-1-[5-(3-Chlorophenyl)-3-isoxazolyl]ethoxy]-4-methyl-4H-1,2,4-triazol-3-yl]pyridine
Chemical Formula	C ₁₉ H ₁₆ ClN ₅ O ₂ (free base)
Molecular Weight	381.82 g/mol (free base) 418.28 g/mol (hydrochloride salt)
CAS Number	934282-55-0 (free base)
Solubility	Soluble in DMSO, not soluble in water

Mechanism of Action and Signaling Pathway

AZD-2066 exerts its effects by selectively targeting the mGluR5, a G-protein coupled receptor (GPCR) that plays a critical role in modulating excitatory synaptic transmission.[2]

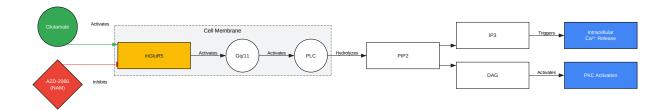
mGluR5 Antagonism

As a negative allosteric modulator, AZD-2066 binds to a site on the mGluR5 receptor distinct from the glutamate binding site. This binding event reduces the receptor's affinity for glutamate and/or its ability to activate downstream signaling pathways upon agonist binding.

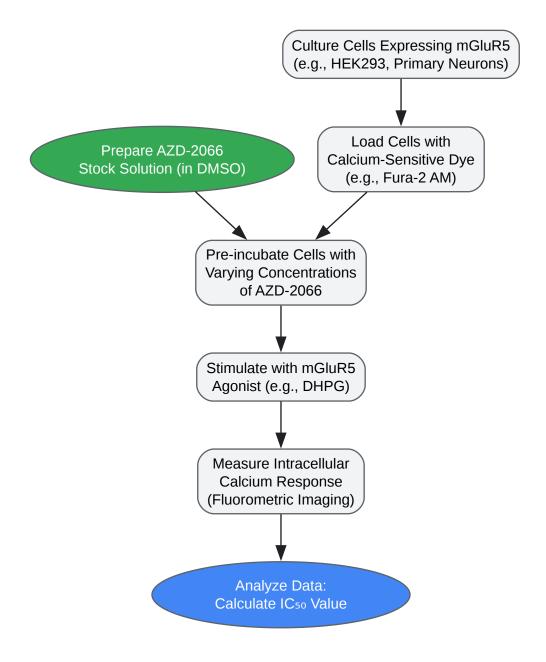
Core Signaling Pathway

The canonical signaling pathway inhibited by AZD-2066 begins with the activation of the Gq/11 protein coupled to mGluR5. This leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).[2] IP₃ diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺).[2] DAG, in turn, activates protein kinase C (PKC).[2] AZD-2066's antagonism of mGluR5 dampens this entire cascade. Additionally, studies have shown that AZD-2066 can activate the BDNF/trkB signaling pathway, which is implicated in neuroplasticity and antidepressant effects. [1][3]









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